Methyl 2-iodo-3-nitrobenzoate

Vue d'ensemble

Description

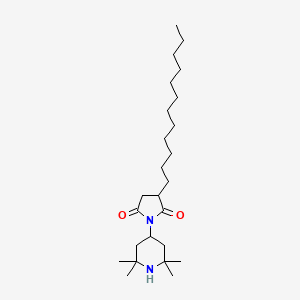

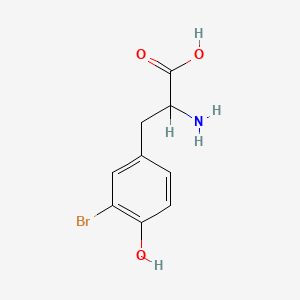

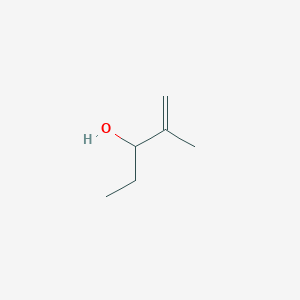

“Methyl 2-iodo-3-nitrobenzoate” is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 2-iodo-3-nitrobenzoate” is1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 2-iodo-3-nitrobenzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 2-iodo-3-nitrobenzoate has been utilized in the synthesis of 5-nitroisocoumarins through a tandem Castro-Stephens coupling and 6-endo-dig cyclization process, highlighting its role in complex organic synthesis. This process involved reacting 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents, demonstrating the chemical's versatility in organic chemistry (Woon, Dhami, Mahon, & Threadgill, 2006).

Thermodynamics and Solubility

- The thermodynamic properties and solubility of derivatives of methyl 2-iodo-3-nitrobenzoate have been extensively studied, providing insights into their behavior in various solvents. For instance, research on 3-methyl-2-nitrobenzoic acid in organic solvents determined the solubility and thermodynamic models, which are crucial for optimizing purification processes of such compounds (He, Zheng, Farajtabar, & Zhao, 2018).

Environmental and Green Chemistry

- Methyl 2-iodo-3-nitrobenzoate is involved in environmentally friendly nitration processes. A study demonstrated a green nitration process of methyl 3-methylbenzoate for the synthesis of 5-methyl-2-nitrobenzoic acid, emphasizing the importance of this compound in developing sustainable chemical processes (Mei, Yao, Yu, & Yao, 2018).

Analytical Chemistry

- In analytical chemistry, derivatives of methyl 2-iodo-3-nitrobenzoate have been used for the quantitative determination of certain compounds. For example, 2-methyl-3-nitrobenzoic acid was analyzed using gas chromatography after esterification with diazomethane, demonstrating its utility in chromatographic analyses (Xue & Nan, 2002).

Pharmaceutical Applications

- In the pharmaceutical industry, methyl 2-iodo-3-nitrobenzoate derivatives have been identified as potential genotoxic impurities in drug substances. A study developed an HPLC method for detecting such impurities in lenalidomide, highlighting its significance in ensuring drug safety and quality (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCWXWQXFLAUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294961 | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-3-nitrobenzoate | |

CAS RN |

93415-79-3 | |

| Record name | 93415-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)

![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)